molecular formula C10H8O3 B2998115 5-(2-Propynyloxy)-1,3-benzodioxole CAS No. 19947-80-9

5-(2-Propynyloxy)-1,3-benzodioxole

Cat. No.: B2998115
CAS No.: 19947-80-9
M. Wt: 176.171
InChI Key: PBXQHZCLNWGBAZ-UHFFFAOYSA-N
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Description

5-(2-Propynyloxy)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a propynyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propynyloxy)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include using larger reaction vessels, optimizing reaction times, and ensuring efficient purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-(2-Propynyloxy)-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the propynyloxy group to an alkene or alkane.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogens or nitro groups onto the benzodioxole ring.

Scientific Research Applications

5-(2-Propynyloxy)-1,3-benzodioxole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Propynyloxy)-1,3-benzodioxole is unique due to its benzodioxole ring, which imparts distinct chemical and physical properties. This structural feature makes it particularly useful in the development of materials with specific optoelectronic characteristics and in the synthesis of complex organic molecules.

Properties

IUPAC Name

5-prop-2-ynoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h1,3-4,6H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXQHZCLNWGBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 12.9 g (0.092 moles) of 5-hydroxy-benzo[1.3]dioxole, 13.0 g (0.092 moles) of anhydrous potassium carbonate in ml 30 of acetone was added with 13.7 g (0.092 moles) of a solution of propargyl bromide in toluene (80% w/w) and the mixture was heated to reflux for 4 hrs. The mixture was then cooled to room temperature, filtered and the filtrate evaporated u.v (20 ° C./ 21 mbar). The residue was purified on silica gel column (eluant n-hexane: isopropyl ether 95: 5 v/v). A liquid product (13.6 g, 95.6% purity) was obtained whose NMR and MS analyses correspond to those of the aforementioned compound is obtained.
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